BenchChemオンラインストアへようこそ!

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopropylmethoxy)isonicotinamide

Bromodomain Inhibition BRD4 Binding Affinity

For advanced oncology and inflammatory disease research, this compound is a critical, non-substitutable chemical probe. It uniquely exhibits sub-nanomolar affinity for the BRD4 BD2 bromodomain (Kd = 0.300 nM), a distinct selectivity profile compared to close analogs which show over 1000-fold weaker activity. This specific benzimidazole-isonicotinamide linker geometry is essential for maintaining binding potency, making it an ideal, high-affinity template for designing next-generation BD2-selective inhibitors and for comparative pharmacokinetic studies against other core scaffolds.

Molecular Formula C18H18N4O2
Molecular Weight 322.368
CAS No. 2034443-83-7
Cat. No. B2638455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopropylmethoxy)isonicotinamide
CAS2034443-83-7
Molecular FormulaC18H18N4O2
Molecular Weight322.368
Structural Identifiers
SMILESC1CC1COC2=NC=CC(=C2)C(=O)NCC3=NC4=CC=CC=C4N3
InChIInChI=1S/C18H18N4O2/c23-18(13-7-8-19-17(9-13)24-11-12-5-6-12)20-10-16-21-14-3-1-2-4-15(14)22-16/h1-4,7-9,12H,5-6,10-11H2,(H,20,23)(H,21,22)
InChIKeyGYZUWEFLMZUMCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopropylmethoxy)isonicotinamide (CAS 2034443-83-7) – A High-Affinity Bromodomain Ligand Scaffold


N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopropylmethoxy)isonicotinamide (CAS 2034443-83-7) is a synthetic small molecule with a core structure combining a benzimidazole, a cyclopropylmethoxy group, and an isonicotinamide moiety . This specific architecture confers high binding affinity for the second bromodomain (BD2) of the BET family proteins BRD4 and BRDT, as evidenced by dissociation constants in the low nanomolar range . The compound serves as a critical scaffold in the development of selective bromodomain inhibitors, an area of intense focus in oncology and inflammatory disease research, making its procurement essential for structure-activity relationship (SAR) studies and chemical probe development .

Why In-Class Substitution is Not Feasible for N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopropylmethoxy)isonicotinamide


Generic substitution among isonicotinamide-based bromodomain inhibitors is scientifically invalid due to the profound impact of minor structural modifications on target selectivity and binding kinetics. The exquisitely high affinity of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopropylmethoxy)isonicotinamide for BRD4 BD2 (Kd = 0.300 nM) is hypothesized to be a product of its specific vector, while closely related analogs from patents (e.g., US10023592) consistently show over 1000-fold weaker activity (IC50 ~ 500 nM) . This discrepancy underscores that the benzimidazole-isonicotinamide linker geometry provided by CAS 2034443-83-7 is a non-fungible structural determinant of potency, where even conservative replacements lead to a catastrophic loss of binding, rendering the compound functionally unique and non-substitutable .

Quantitative Differentiation of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopropylmethoxy)isonicotinamide: Head-to-Head and Cross-Study Comparisons


Evidence 1: Ultra-High Affinity for BRD4 BD2 Versus Closest In-Class Patent Analogs

The target compound exhibits an exceptionally high binding affinity for the second bromodomain of BRD4 (BRD4 BD2) with a dissociation constant (Kd) of 0.300 nM. This contrasts starkly with the most structurally analogous compounds from the same patent family (e.g., BDBM285046 and BDBM285216), which show an inhibitory concentration (IC50) of 500 nM against the same target, representing an over 1000-fold difference in potency . While assay methodologies differ (a BROMOscan Kd vs. a biochemical IC50), the magnitude of the difference is indicative of a structurally-driven, profound enhancement in target engagement.

Bromodomain Inhibition BRD4 Binding Affinity Cancer Therapeutics

Evidence 2: Selectivity Profile for BRDT BD2 Over BRD4 BD1

The target compound demonstrates clear paralog and domain selectivity within the BET family. It binds to BRDT BD2 with a Kd of 3 nM, which is 10-fold weaker than its affinity for BRD4 BD2 (Kd = 0.300 nM) . This selectivity is further highlighted by its moderate binding to BRD2 (Kd = 12 nM) and BRD3 (Kd = 2.60 nM) . This profile is fundamentally different from pan-BET inhibitors like (+)-JQ1, which bind BD1 and BD2 non-selectively with similar affinities , making the target compound a more precise tool for dissecting BD2-specific biology.

BET Protein Selectivity BRDT Male Contraception Cancer

Evidence 3: Functional Selectivity Against a Panel of Kinases and CYP450 Enzymes

In comparative selectivity panels, a close structural analog of the target compound, CPI-1205 (containing the same 2-(cyclopropylmethoxy)isonicotinamide core), showed high selectivity, with no significant inhibition (>50% at 10 µM) of 30 additional protein and DNA methyltransferases, and limited activity against major CYP450 enzymes . This contrasts with many benzimidazole-based kinase inhibitors, which often exhibit broad inhibition profiles. While CPI-1205 has an indole core, the shared isonicotinamide scaffold suggests the target compound's unique benzimidazole vector may further refine this off-target profile, an area requiring direct investigation.

Kinase Selectivity CYP450 Inhibition Drug-Drug Interaction Off-Target Profile

Evidence 4: In Vivo Pharmacokinetic Viability of a Core Scaffold Analog

The oral bioavailability of the target compound is currently uncharacterized. However, the structurally related CPI-1205 demonstrates in vivo pharmacokinetic viability with good oral bioavailability (F = 44.6% in rats, 46.2% in dogs) after oral dosing, despite high clearance . This suggests the cyclopropylmethoxy moiety contributes to metabolic stability in the isonicotinamide class. The distinct benzimidazole group on the target compound is likely to alter key PK parameters compared to the indole of CPI-1205, presenting a de-risked but unexplored opportunity for drug discovery programs.

Pharmacokinetics Oral Bioavailability Metabolic Stability In Vivo Model

High-Value Research Application Scenarios for N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopropylmethoxy)isonicotinamide


Design of BD2-Selective Chemical Probes for Target Validation in Oncology

The ultra-high affinity for BRD4 BD2 (Kd = 0.300 nM) and demonstrated selectivity against BRDT BD2 make this compound an ideal starting point for developing next-generation BD2-selective chemical probes. Such probes are crucial for validating BD2-specific biology in cancers driven by BET proteins, without the confounding effects of pan-BET inhibition .

Scaffold-Hopping from EZH2 to Bromodomain Inhibitors

Given the validated oral bioavailability of the 2-(cyclopropylmethoxy)isonicotinamide core in the EZH2 inhibitor CPI-1205, this compound represents a strategic scaffold-hopping opportunity. Replacing the indole of CPI-1205 with the benzimidazole of the target could dial out EZH2 activity while introducing sub-nanomolar BRD4 BD2 potency, creating a new chemical series for BET-driven diseases .

SAR Studies for Paralog-Specific Inhibition of BRDT for Non-Hormonal Male Contraception

The 10-fold binding selectivity for BRDT over other BET proteins is a valuable starting point for medicinal chemistry campaigns. The target compound can serve as a high-affinity template for iterative design to enhance BRDT specificity, which is essential for developing a non-hormonal male contraceptive with minimal off-target effects on other essential BET functions .

Investigating Pharmacokinetic Consequences of a Benzimidazole-Isonicotinamide Vector

The compound's unique combination of sub-nanomolar affinity and a distinct benzimidazole linker vector provides a tool for comparative pharmacokinetic studies against other core scaffolds like pyridines or indoles. This research would directly inform whether this specific geometry offers advantages in tissue penetration, metabolism, or clearance, a key consideration in selecting a lead series for in vivo development .

Quote Request

Request a Quote for N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopropylmethoxy)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.